3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-8-3-4-10(5-11(8)15)20-13-12(17-18-20)14(22)19(7-16-13)6-9(2)21/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEBZJYVFDEQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with appropriate triazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Triazolopyrimidinone Derivatives
- Electron-Withdrawing Effects: The 6-(2-oxopropyl) ketone may stabilize the pyrimidinone ring via resonance, similar to the 5-(4-chlorophenoxy) ether in .
Structural and Conformational Analysis
X-ray crystallography data for 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one reveal near-planarity of the triazolopyrimidinone core (maximum deviation: 0.021 Å), indicating strong conjugation . Key structural differences include:
- Dihedral Angles: The chlorophenoxy group forms an 87.74° dihedral angle with the core, while the phenyl group aligns nearly coplanar (1.09°) .
- Bond Lengths : C=O bond lengths in analogous compounds range from 1.21–1.23 Å , consistent with the target’s ketone group.
Pharmacological Potential
While direct data for the target compound are lacking, structural analogs suggest therapeutic relevance:
- Antimicrobial Activity: Fluorinated triazolopyrimidinones (e.g., quinolone derivatives) exhibit potent antibacterial effects .
- Anticancer Activity : Compounds with alkyl chains (e.g., 5-hexyl in ) may enhance cytotoxicity via membrane disruption.
- Metabolic Stability : The 2-oxopropyl group in the target compound could improve metabolic stability compared to thioxo derivatives in , which may undergo oxidative degradation.
Biological Activity
3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolopyrimidines and has been studied for various biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews its synthesis, biological activity, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound's IUPAC name reflects its complex structure, which includes a triazole and pyrimidine moiety. The synthesis typically involves multi-step organic reactions. A common method includes the reaction of 3-chloro-4-methylbenzaldehyde with triazole and pyrimidine derivatives under controlled conditions to achieve high yields .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells .
- Case Studies : In vivo studies have shown that derivatives of triazolopyrimidines can reduce tumor growth in various cancer models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : It demonstrates activity against a range of bacteria and fungi. Studies have shown effectiveness against drug-resistant strains .
- Research Findings : A study highlighted that modifications in the chemical structure could enhance antimicrobial efficacy .
Antiviral Activity
Preliminary studies suggest potential antiviral activity:
- Target Viruses : The compound has been tested against several viruses with varying degrees of success.
- Mechanism : It may act by inhibiting viral replication or interfering with viral entry into host cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes such as kinases or proteases that are crucial for cellular processes.
- Receptor Modulation : The compound could modulate receptor activity involved in signaling pathways related to cell growth and apoptosis .
Data Tables
Q & A
Q. What are the optimal synthetic protocols for preparing 3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)triazolopyrimidin-7-one, and how can purity be ensured?
The synthesis involves multi-step reactions, typically starting with cyclization of triazole and pyrimidine precursors. Key steps include:
- Cyclocondensation : Reacting substituted phenylhydrazines with keto esters under acidic conditions to form the triazole ring .
- Functionalization : Introducing the 2-oxopropyl group via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like KCO .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor progress via TLC and confirm purity via HPLC .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring connectivity. For example, the 2-oxopropyl group shows a carbonyl peak at ~208 ppm in C NMR .
- X-ray Crystallography : Resolves stereochemistry and bond angles. The triazolopyrimidine core is planar (max deviation <0.03 Å), with dihedral angles between substituents providing insights into conjugation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 387.08) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Strategies include:
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .
- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to rule out non-specific binding .
- Structural Validation : Compare crystallographic data with docking simulations to confirm binding poses (e.g., interactions with ATP-binding pockets in kinases) .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in triazolopyrimidine derivatives?
- Analog Synthesis : Systematically modify substituents (e.g., replace 3-chloro-4-methylphenyl with fluorophenyl) and assess changes in activity .
- Computational Modeling : Use DFT calculations to quantify electron-withdrawing effects of chloro/methyl groups on triazole ring reactivity. Molecular dynamics simulations predict binding affinity shifts .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) using 3D-QSAR models .
Q. How can researchers address low yields in the final alkylation step of the 2-oxopropyl group?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or DCM to reduce side reactions .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
- Temperature Control : Maintain 0–5°C during alkylation to prevent thermal decomposition .
Data Analysis & Experimental Design
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Co-crystallization : Add co-solvents (e.g., DMSO) or co-formers (e.g., nicotinamide) to improve lattice packing .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated ethanol solutions yields diffraction-quality crystals .
- SHELX Refinement : Use SHELXL for high-resolution data (R-factor <0.08) by refining anisotropic displacement parameters and validating via R .
Q. Which in vitro assays are most suitable for evaluating kinase inhibition potential?
- FRET-Based Assays : Measure IC values against recombinant kinases (e.g., EGFR, VEGFR2) using fluorescent ATP analogs .
- Cellular Proliferation : Test anti-proliferative effects in cancer cell lines (e.g., HCT-116) with MTT assays, correlating results with kinase inhibition data .
- Western Blotting : Validate downstream signaling modulation (e.g., phospho-ERK/STAT3 levels) .
Methodological Notes
- Avoided Sources : Data from BenchChem () and Combi-Blocks () were excluded per reliability guidelines.
- Key References : Synthesis (), structural analysis (), and biological evaluation () are prioritized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
